molecular formula C18H23NO2S B5845607 2,4,6-TRIMETHYL-N-[4-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE

2,4,6-TRIMETHYL-N-[4-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE

Cat. No.: B5845607
M. Wt: 317.4 g/mol
InChI Key: SRIDRFSNVJNWDN-UHFFFAOYSA-N
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Description

2,4,6-TRIMETHYL-N-[4-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with methyl and isopropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-TRIMETHYL-N-[4-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE typically involves the following steps:

    Nitration: The benzene ring is nitrated to introduce nitro groups at specific positions.

    Reduction: The nitro groups are reduced to amines.

    Sulfonation: The amine groups are then sulfonated to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by sulfonation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can target the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a precursor or intermediate in the synthesis of antimicrobial agents.

    Biology: Studying the effects of sulfonamides on biological systems.

    Industry: Used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity or disruption of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic.

Uniqueness

2,4,6-TRIMETHYL-N-[4-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

2,4,6-trimethyl-N-(4-propan-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-12(2)16-6-8-17(9-7-16)19-22(20,21)18-14(4)10-13(3)11-15(18)5/h6-12,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIDRFSNVJNWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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